3,9-Bis((ethylthio)methyl)-K-252a
Overview
Description
CEP-1347 is a semi-synthetic compound known for its neuroprotective properties. It is a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses leading to neuronal death. This compound has shown promise in protecting various nerve cell types from apoptosis, making it a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease .
Mechanism of Action
Target of Action
CEP-1347, also known as KT7515 or 3,9-Bis((ethylthio)methyl)-K-252a, primarily targets the Mitogen-activated protein kinase 12 (MAPK12) . This kinase is a part of the mixed lineage kinase (MLK) family, which includes MLK3, MLK2, MLK1, dual leucine zipper kinase, and leucine zipper kinase . These kinases are key regulators involved in cellular responses to environmental stress, cytokines, and initiators of cell death .
Mode of Action
CEP-1347 is a selective and potent inhibitor of the stress-activated protein kinase pathway . It blocks the activation of JNK1 induced by members of the MLK family . The inhibition of recombinant MLK members in vitro by CEP-1347 is competitive with ATP .
Biochemical Pathways
The primary biochemical pathway affected by CEP-1347 is the stress-activated protein kinase pathway . This intracellular signaling pathway is an essential component of the stress response leading to neuronal death . By inhibiting this pathway, CEP-1347 can prevent the progression of neuronal cell death .
Pharmacokinetics
Specifically, an increase in ATV accumulation ratio of 15% and a prolongation of T1/2 from 12.7 to 15.9 hours were observed .
Result of Action
CEP-1347 has been shown to protect multiple nerve cell types from a variety of insults leading to programmed cell death (apoptosis) . In-vitro cell culture systems and in-vivo mouse and non-human primate models of Parkinson’s disease have shown that CEP-1347 protects dopamine neurons in the substantia nigra, the area of the brain affected by Parkinson’s disease .
Action Environment
The action of CEP-1347 can be influenced by environmental factors such as the presence of other drugs. For instance, the co-administration of CEP-1347 with ATV/RTV in HIV-infected patients resulted in significant changes in the pharmacokinetics of ATV . .
Biochemical Analysis
Biochemical Properties
CEP-1347 is an orally active molecule that acts as a selective and potent inhibitor of the stress-activated protein kinase pathway . This intracellular signaling pathway is an essential component of the stress response leading to neuronal death . The compound interacts with Mitogen-activated protein kinase 12 .
Cellular Effects
CEP-1347 has been shown to have significant effects on various types of cells. In ER-positive breast cancer cells, it blocks cell cycle progression in G2 and early M phase, and induces apoptosis . In neurons, it promotes survival even in the absence of trophic support .
Molecular Mechanism
CEP-1347 exerts its effects at the molecular level by inhibiting the stress-activated protein kinase pathway . It is a selective and potent inhibitor of this pathway, which is an essential component of the stress response leading to neuronal death . In-vitro cell culture systems and in-vivo mouse and non-human primate models of Parkinson’s disease have shown that CEP-1347 protects dopamine neurons in the substantia nigra, the area of the brain affected by Parkinson’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, CEP-1347 has been shown to have temporal effects on cells. For instance, in HIV-infected patients, CEP-1347 was administered twice daily and it resulted in significant changes in the pharmacokinetics of other drugs . Furthermore, neurons that have been NGF-deprived long-term but have been kept alive by caspase inhibitors can be rescued metabolically by CEP-1347 .
Dosage Effects in Animal Models
In animal models, the effects of CEP-1347 vary with different dosages. For instance, a 10-day systemic administration of CEP-1347 at a dose that was less than 1/10 the mouse equivalent of the dose safely given to humans for 2 years was sufficient to effectively reduce tumor-initiating cancer stem cells within established tumors in mice .
Metabolic Pathways
CEP-1347 is involved in the stress-activated protein kinase pathway . It acts as a selective and potent inhibitor of this pathway, which is an essential component of the stress response leading to neuronal death .
Preparation Methods
Synthetic Routes and Reaction Conditions
CEP-1347 is derived from the indolocarbazole K252a. The synthesis involves several steps, including the formation of the indolocarbazole core and subsequent modifications to introduce functional groups that enhance its biological activity. The key steps typically involve:
Formation of the Indolocarbazole Core: This is achieved through a series of cyclization reactions starting from simple aromatic precursors.
Functional Group Modifications: Introduction of various substituents to improve the compound’s potency and selectivity.
Industrial Production Methods
Industrial production of CEP-1347 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
CEP-1347 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of CEP-1347 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
CEP-1347 has a wide range of applications in scientific research:
Neuroprotection: It has been extensively studied for its ability to protect neurons from apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.
Cancer Research: CEP-1347 has shown efficacy in inhibiting the growth of glioma cells by targeting the MDM4 protein and activating the p53 pathway.
Hearing Loss: Studies have demonstrated that CEP-1347 can attenuate noise-induced hearing loss by protecting auditory hair cells and neurons.
Parkinson’s Disease: In animal models, CEP-1347 has been shown to protect dopamine neurons in the substantia nigra, the brain region affected by Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
K252a: The parent compound from which CEP-1347 is derived. It also inhibits the JNK pathway but with less specificity and potency.
SP600125: Another JNK inhibitor, but it lacks the neuroprotective properties of CEP-1347.
Uniqueness of CEP-1347
CEP-1347 is unique due to its high specificity and potency in inhibiting the JNK pathway. Its ability to protect neurons from apoptosis and its efficacy in cancer research distinguish it from other similar compounds. Additionally, its dual action on the JNK and p53 pathways provides a broader therapeutic potential .
Properties
IUPAC Name |
methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMLRESZJCKCTC-KMYQRJGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156177-65-0 | |
Record name | 3,9-Bis((ethylthio)methyl)-K-252a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156177650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEP-1347 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200HA2LIMK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CEP-1347?
A1: CEP-1347 acts as a potent and selective inhibitor of the mixed lineage kinase (MLK) family of kinases. [, , ] MLKs are upstream activators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including stress response, apoptosis (programmed cell death), and inflammation. [, , ]
Q2: How does CEP-1347 affect the JNK signaling pathway?
A2: By inhibiting MLKs, CEP-1347 effectively blocks the activation of the JNK signaling pathway. [, , ] This inhibition disrupts the downstream cascade of events that would normally lead to the activation of c-Jun, a transcription factor involved in regulating gene expression related to apoptosis and inflammation. [, , , ]
Q3: What are the downstream effects of CEP-1347's inhibition of the JNK pathway?
A3: Inhibition of the JNK pathway by CEP-1347 leads to several downstream effects:
- Reduced apoptosis: CEP-1347 prevents the activation of caspases, enzymes responsible for executing apoptosis, thereby promoting cell survival in various models of neuronal death. [, , ]
- Preservation of neuronal function: In several studies, CEP-1347 not only protected neurons from death but also helped maintain their metabolic activity and trophic status, crucial for neuronal function. [, , ]
- Modulation of inflammation: In glial cells, particularly astrocytes, CEP-1347 has been shown to dampen inflammatory responses by decreasing the release of pro-inflammatory molecules like nitric oxide (NO), prostaglandins (PGs), and interleukin-6 (IL-6). []
Q4: Does CEP-1347 have any impact on MDM2, another negative regulator of p53?
A5: Interestingly, while CEP-1347 primarily targets MDM4, studies show that it can indirectly influence MDM2. Blocking CEP-1347-induced MDM2 overexpression, achieved through genetic knockdown, enhanced its effects on the p53 pathway and cell growth inhibition. [] Furthermore, using a small molecule MDM2 inhibitor that disrupts the MDM2-p53 interaction, while preserving its ability to inhibit MDM4 expression, synergistically enhanced the p53-activating and growth-inhibitory effects of CEP-1347. [] This highlights a complex interplay between these regulatory molecules and suggests potential for combination therapies.
Q5: What is the molecular formula and weight of CEP-1347?
A6: The molecular formula of CEP-1347 is C28H37N3O7S2, and its molecular weight is 591.74 g/mol. [, ]
Q6: Does CEP-1347 possess any intrinsic catalytic properties?
A7: CEP-1347 is not known to possess intrinsic catalytic properties. It primarily functions as a kinase inhibitor, specifically targeting the MLK family. [, , ] Its mode of action involves competing with ATP for binding to the catalytic site of MLKs, thereby preventing their activation and subsequent phosphorylation of downstream targets. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.